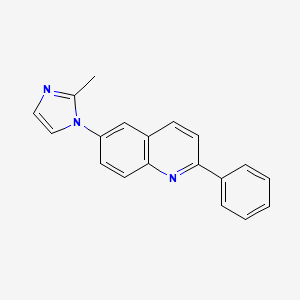
6-(2-Methylimidazol-1-yl)-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methylimidazol-1-yl)-2-phenylquinoline is a heterocyclic compound that features both imidazole and quinoline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinoline ring is a common scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylimidazol-1-yl)-2-phenylquinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline scaffold. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenylquinoline with 2-methylimidazole in the presence of a strong acid like sulfuric acid can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylimidazol-1-yl)-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-(2-Methylimidazol-1-yl)-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(2-Methylimidazol-1-yl)-2-phenylquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the imidazole ring, making it less versatile in coordination chemistry.
2-Methylimidazole: Lacks the quinoline ring, limiting its applications in medicinal chemistry.
6-(1H-Imidazol-1-yl)-2-phenylquinoline: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
6-(2-Methylimidazol-1-yl)-2-phenylquinoline is unique due to the presence of both imidazole and quinoline rings, which confer a wide range of chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H15N3 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
6-(2-methylimidazol-1-yl)-2-phenylquinoline |
InChI |
InChI=1S/C19H15N3/c1-14-20-11-12-22(14)17-8-10-19-16(13-17)7-9-18(21-19)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
CMNMAPBGLVMYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC3=C(C=C2)N=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















